molecular formula C21H25N3O5 B13400104 n-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate

n-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate

Cat. No.: B13400104
M. Wt: 399.4 g/mol
InChI Key: KLWQMCCSTDJOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminoethyl group, a benzylphenylamino group, and an acetamide group. The maleate salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate typically involves the following steps:

    N-Alkylation of Amides: This method involves the reaction of an amide with an alcohol in the presence of a catalyst.

    Acylation of Amines: Another method involves the acylation of amines using esters as the acyl source.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the aminoethyl group may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzylphenylamino group to its reduced form.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced amines, and substitution may yield substituted derivatives.

Scientific Research Applications

Chemistry: n-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of molecular recognition.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its structural features make it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and solubility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of n-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target molecules, while the benzylphenylamino group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • n-(2-Aminoethyl)-2-(phenylamino)acetamide
  • n-(2-Aminoethyl)-2-(benzylamino)acetamide
  • n-(2-Aminoethyl)-2-(phenylamino)acetamide maleate

Comparison:

  • n-(2-Aminoethyl)-2-(benzylphenylamino)acetamide maleate is unique due to the presence of both benzyl and phenyl groups, which enhance its hydrophobic interactions and binding affinity.
  • n-(2-Aminoethyl)-2-(phenylamino)acetamide lacks the benzyl group, which may reduce its hydrophobic interactions.
  • n-(2-Aminoethyl)-2-(benzylamino)acetamide lacks the phenyl group, which may affect its binding affinity.
  • n-(2-Aminoethyl)-2-(phenylamino)acetamide maleate is similar but may have different solubility and stability properties due to the absence of the benzyl group.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-aminoethyl)-2-(N-benzylanilino)acetamide;but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O.C4H4O4/c18-11-12-19-17(21)14-20(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15;5-3(6)1-2-4(7)8/h1-10H,11-14,18H2,(H,19,21);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWQMCCSTDJOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.